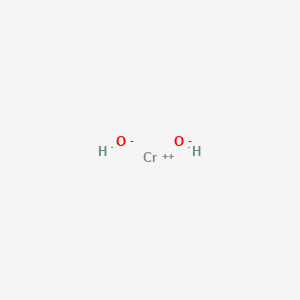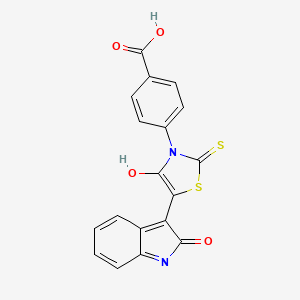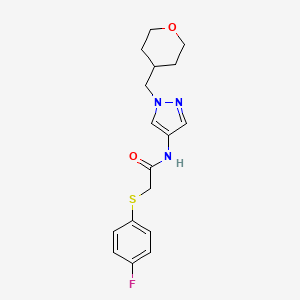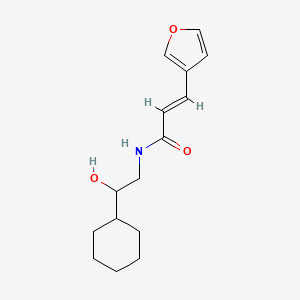
(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide: is an organic compound that features a furan ring, a cyclohexyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-(furan-3-yl)prop-2-enoic acid and 2-cyclohexyl-2-hydroxyethylamine under dehydrating conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding saturated amide.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide: Lacks the cyclohexyl group, which may affect its biological activity and physical properties.
(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide: Contains a thiophene ring instead of a furan ring, which may influence its reactivity and applications.
Uniqueness
(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide is unique due to the presence of both the cyclohexyl group and the furan ring, which confer distinct chemical and physical properties. These structural features can enhance its potential for diverse applications in research and industry.
Properties
IUPAC Name |
(E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(13-4-2-1-3-5-13)10-16-15(18)7-6-12-8-9-19-11-12/h6-9,11,13-14,17H,1-5,10H2,(H,16,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIURRHVOJVBDS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
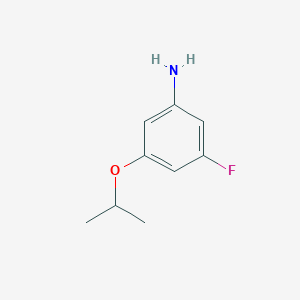
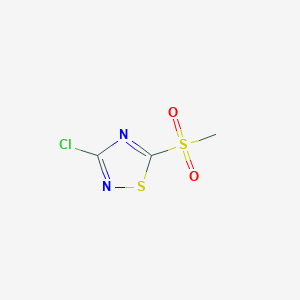

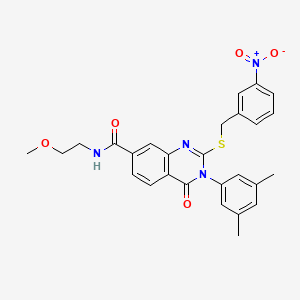
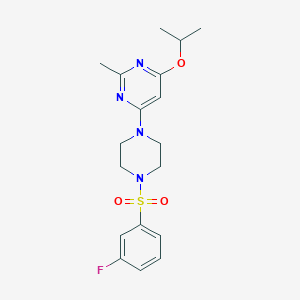
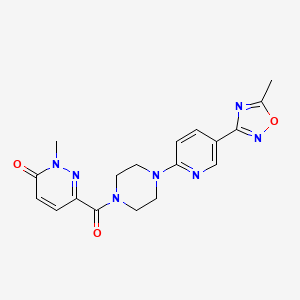
![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)

![4-[(Pyridin-3-ylmethyl)sulfanyl]aniline](/img/structure/B2964415.png)
